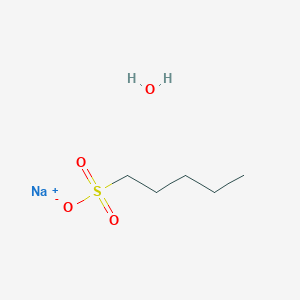

sodium;pentane-1-sulfonate;hydrate

CAS No.:

Cat. No.: VC13296178

Molecular Formula: C5H13NaO4S

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13NaO4S |

|---|---|

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | sodium;pentane-1-sulfonate;hydrate |

| Standard InChI | InChI=1S/C5H12O3S.Na.H2O/c1-2-3-4-5-9(6,7)8;;/h2-5H2,1H3,(H,6,7,8);;1H2/q;+1;/p-1 |

| Standard InChI Key | FPQYXAFKHLSWTI-UHFFFAOYSA-M |

| Isomeric SMILES | CCCCCS(=O)(=O)[O-].O.[Na+] |

| Canonical SMILES | CCCCCS(=O)(=O)[O-].O.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Crystallographic Properties

Sodium pentane-1-sulfonate hydrate is a sodium salt of 1-pentanesulfonic acid, coordinated with one water molecule. Its molecular formula, C₅H₁₃NaO₄S, corresponds to a monoisotopic mass of 192.043224 Da . The compound crystallizes in a monoclinic system, forming white to pale-yellow hygroscopic crystals . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 300 °C (decomposition) | |

| Density | 1.018 g/cm³ | |

| Water Solubility | 100 g/L at 20 °C | |

| pH (5% solution) | 5.5–7.5 | |

| UV-Vis Absorbance (λₘₐₓ) | 210 nm (Aₘₐₓ = 0.06) |

The sulfonate group (-SO₃⁻) confers strong hydrophilicity, while the pentyl chain contributes mild hydrophobic character, making it amphiphilic. This duality underpins its efficacy as a surfactant in chromatographic applications.

Spectroscopic and Chromatographic Fingerprints

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands at 1180 cm⁻¹ (S=O asymmetric stretching) and 1040 cm⁻¹ (S-O symmetric stretching) . Nuclear magnetic resonance (¹H NMR) in D₂O exhibits peaks at δ 1.35 (m, 2H, CH₂), δ 1.55 (m, 4H, CH₂), and δ 3.10 (t, 2H, CH₂-SO₃⁻). In reversed-phase HPLC, it elutes at 4.2 min under isocratic conditions (5 mM ammonium acetate, pH 6.8).

Synthesis and Industrial-Scale Production

Conventional Sulfonation Route

The patent-pending method (CN102050763A) outlines a cost-effective synthesis via nucleophilic substitution :

-

Reaction: Sodium sulfite (Na₂SO₃) reacts with 1-bromopentane at 190–210 °C for 10–20 hours:

-

Purification: The crude product undergoes low-temperature freezing (-20 °C) and centrifugation to remove NaBr byproducts .

-

Hydration: The anhydrous form is recrystallized from ethanol-water (1:3 v/v) to obtain the monohydrate.

Process Optimization

Industrial batches (>100 kg) employ continuous-flow reactors to reduce reaction time to 8 hours and improve yield to 89% . Residual bromopentane is minimized to <50 ppm through vacuum distillation, ensuring compliance with ICH Q3D guidelines for elemental impurities .

Applications in Analytical Chemistry

Ion-Pairing Chromatography

As a 0.005–0.1 M mobile phase additive, sodium pentane-1-sulfonate enhances the retention of cationic analytes (e.g., peptides, alkaloids) on C18 columns. For example, it improves the resolution of succinylcholine isomers in hydrophilic interaction liquid chromatography (HILIC) with a plate count (N) >15,000.

Case Study: Cefaclor Quantification in Plasma

A validated HPLC method using 10 mM sodium pentane-1-sulfonate (pH 3.0) achieved a limit of detection (LOD) of 0.1 ng/mL for cefaclor, with intraday precision <2% RSD. The ion-pairing agent suppressed peak tailing by neutralizing the amine groups on the β-lactam antibiotic.

Micellar Electrokinetic Chromatography (MEKC)

At concentrations above its critical micelle concentration (CMC = 8 mM), the compound forms anionic micelles that separate neutral analytes via hydrophobic interactions . For instance, it resolved six polycyclic aromatic hydrocarbons in 12 minutes with an efficiency of 250,000 plates/m .

Role in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a phase-transfer catalyst, sodium pentane-1-sulfonate facilitates the coupling of aryl halides with phenylboronic acids in aqueous media . In a model reaction, bromobenzene and phenylboronic acid yielded biphenyl with 94% conversion using 5 mol% Pd(OAc)₂ and 10 mM sulfonate . The sulfonate stabilizes Pd⁰ colloids, preventing aggregation and catalyst deactivation .

Emulsion Polymerization

The compound serves as a co-surfactant in water-in-oil-in-water (W/O/W) emulsions for controlled drug release. A study loading doxorubicin into PLGA nanoparticles reported 92% encapsulation efficiency using 0.5% w/v sodium pentane-1-sulfonate.

Recent Advances and Future Directions

Hybrid Chromatographic Phases

Incorporating sodium pentane-1-sulfonate into zirconia-based monolithic columns improved the separation of oligonucleotides by reducing nonspecific adsorption. Retention time variability decreased from 12% to <3% RSD.

Green Chemistry Initiatives

Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating . Solvent-free reactions using mechanochemical grinding are under investigation to further minimize waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume